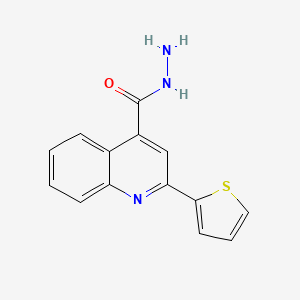

![molecular formula C9H13N5S B1309901 5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 957484-31-0](/img/structure/B1309901.png)

5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

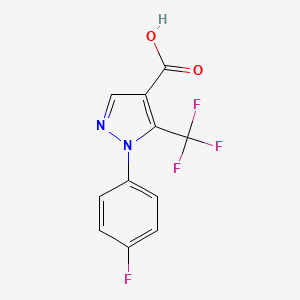

The compound “5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazol ring, which is a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . The molecule also contains a pyrazole ring, which is a three-carbon compound with two adjacent nitrogen atoms . The pyrazole ring is substituted with two methyl groups and an ethyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . Another study reported the synthesis of a series of heteroleptic copper (II) complexes using bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))-amine derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques. For example, the structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was confirmed by a single-crystal X-ray structure determination as well as 1H and 13C NMR spectroscopy . The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile differently react with nitrogen bases having different numbers of labile hydrogen atoms . Their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It is a precursor to a variety of ligands that are widely studied in coordination chemistry .Applications De Recherche Scientifique

Therapeutic Potential

The compound is a derivative of imidazole, which is known for its broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

Among the different derivatives, some compounds have shown good antimicrobial potential . This suggests that “5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine” could also have potential antimicrobial applications.

Anti-tubercular Activity

Some derivatives of this compound have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain . This indicates that the compound could be used in the development of new drugs for treating tuberculosis.

Applications in Medicinal Chemistry

Pyrazoles, which are part of the compound’s structure, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . This suggests that “5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine” could have similar applications.

Synthesis of Bioactive Chemicals

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . This indicates that “5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine” could be used in the synthesis of new bioactive chemicals.

Inhibitor Synthesis

The compound could be used as a reagent for preparing various inhibitors, such as VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrsoflutathione reductase, CDC7, Acetyl-CoA carboxylase inhibitors . These inhibitors are biologically active compounds with potential therapeutic applications.

Mécanisme D'action

Target of Action

Similar compounds with a pyrazole moiety have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is known that compounds containing a pyrazole moiety can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Compounds with a pyrazole moiety have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Compounds with a pyrazole moiety have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, 3,5-dimethylpyrazole has been labeled with the GHS07 pictogram and the signal word "Warning" . It has hazard statements H302, H315, H319, H335, H361, H373, and precautionary statements P201, P202, P260, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

The future directions for the study of similar compounds could involve further investigation of their biological activities and potential applications. For example, heterocyclic compounds such as thiazoles and pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities . The incorporation of different heterocyclic systems into a single molecule to form fused hybrids could offer access to new chemical entities with enhanced activities .

Propriétés

IUPAC Name |

5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5S/c1-6-5-7(2)14(13-6)4-3-8-11-12-9(10)15-8/h5H,3-4H2,1-2H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCVJUWJYSVGJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC2=NN=C(S2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424627 |

Source

|

| Record name | 5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine | |

CAS RN |

957484-31-0 |

Source

|

| Record name | 5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)

![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)

![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)

![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)